5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a][1,3]diazepine ring, a benzenesulfonamide group, and a methoxy group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds are known to undergo a variety of reactions. For example, hydrazonoyl halides can undergo condensation reactions and can act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Biological Properties
The compound belongs to the class of 2-thio-containing pyrimidines and their condensed analogs . These compounds are known to possess diverse biological activities, such as:
- Antioxidant : They can neutralize harmful free radicals in the body .
- Radioprotective : They can protect the body from radiation damage .
- Analgesic : They can relieve pain .
- Anti-inflammatory : They can reduce inflammation .
- Antihypertensive : They can lower high blood pressure .
- Anxiolytic : They can reduce anxiety .
- Anamnestic : They can enhance memory .
- Anticonvulsant : They can prevent or reduce the severity of epileptic fits or other convulsions .
- Antimicrobial : They can kill or inhibit the growth of microorganisms .
- Fungicidal : They can kill fungi .
- Herbicidal : They can kill or inhibit the growth of unwanted plants .
- Antiviral : They can inhibit the production of viruses .
- Anticancer : They can inhibit the development of cancer .
Chemical Properties
The compound is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs . The introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Synthesis Methods
The most popular approaches for the synthesis of these compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Pharmacological Activities
Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . They exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
The compound has been investigated for its neurotoxic potentials . It has been found to affect the AchE activity and MDA level in the brain of alevins in association with behavioral parameters and swimming potential .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activities . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Antimicrobial Activity
A new series of novel 1,3-thiazolidine pyrimidine derivatives have been developed and their antibacterial activity against 14 bacterial strains has been carried out .
Cytotoxic Activities
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-27-21(28)19-16(11-17(31-19)13-5-3-2-4-6-13)24-22(27)30-12-18-25-20(26-29-18)14-7-9-15(23)10-8-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQDFBVUKVRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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